3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE
Overview
Description
3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the methoxymethyl group: This can be done through a methylation reaction using methanol and a suitable catalyst.
Incorporation of the naphthyl group: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, to attach the naphthyl group to the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activities, protein interactions, and cellular processes.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:
3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE: The presence of a fluorophenyl group can influence the compound’s properties, such as its stability and interaction with biological targets.
3-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-(METHOXYMETHYL)-4-(NAPHTHALEN-1-YL)-4H-1,2,4-TRIAZOLE: The iodophenyl group may impart unique characteristics to the compound, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(methoxymethyl)-4-naphthalen-1-yl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3OS/c1-26-13-20-23-24-21(27-14-15-6-4-9-17(22)12-15)25(20)19-11-5-8-16-7-2-3-10-18(16)19/h2-12H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSQLCMFEHISRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CC=CC3=CC=CC=C32)SCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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